molecular formula C14H10BrNO2 B11782208 (2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol

(2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol

Cat. No.: B11782208
M. Wt: 304.14 g/mol
InChI Key: YIPPMYDFWNLIRA-UHFFFAOYSA-N
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Description

(2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol is a chemical compound with the molecular formula C14H10BrNO2 and a molecular weight of 304.14 g/mol . As a benzoxazole derivative, this compound belongs to a class of heterocyclic structures known for their significant utility in medicinal chemistry and materials science . The presence of both a bromophenyl group and a methanol functional group on the benzoxazole scaffold makes it a valuable bifunctional building block for chemical synthesis. Researchers can utilize the bromophenyl moiety for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to create more complex biaryl systems. Simultaneously, the hydroxymethyl group can be used for further derivatization, including esterification or oxidation, to explore new chemical space and develop compounds with tailored properties . While specific biological data for this compound is not available, analogous benzoxazole structures are frequently investigated in pharmaceutical research for their diverse biological activities. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions are recommended to maintain the integrity of the product, such as keeping it in a dark place, sealed in a dry environment at room temperature, consistent with the handling of similar organic compounds .

Properties

Molecular Formula

C14H10BrNO2

Molecular Weight

304.14 g/mol

IUPAC Name

[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]methanol

InChI

InChI=1S/C14H10BrNO2/c15-11-4-2-10(3-5-11)14-16-12-7-9(8-17)1-6-13(12)18-14/h1-7,17H,8H2

InChI Key

YIPPMYDFWNLIRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)CO)Br

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization

In a representative procedure, 2-aminophenol (1.0 mmol) and 4-bromobenzaldehyde (1.2 mmol) are refluxed in glacial acetic acid at 120°C for 6 hours. The reaction proceeds via Schiff base formation, followed by intramolecular cyclization to yield 2-(4-bromophenyl)benzo[d]oxazole as an intermediate. This method achieves a 78% yield (Table 1).

Reaction ComponentQuantityConditionsYield (%)
2-Aminophenol1.0 mmolGlacial acetic acid, reflux, 6 h78
4-Bromobenzaldehyde1.2 mmol

Nanoparticle-Catalyzed Cyclization

Recent advancements utilize amino glucose-functionalized silica-coated NiFe₂O₄ nanoparticles to enhance reaction efficiency. Under solvent-free conditions, the catalyst facilitates cyclization at room temperature within 8 minutes, achieving a 98% yield (Table 2).

CatalystReaction TimeTemperatureYield (%)
NiFe₂O₄@SiO₂@aminoglucose8 min20°C98

Hydroxymethyl Group Introduction

The hydroxymethyl moiety at position 5 of the benzo[d]oxazole ring is introduced via Vilsmeier-Haack formylation followed by reduction.

Vilsmeier-Haack Formylation

2-(4-Bromophenyl)benzo[d]oxazole undergoes formylation using POCl₃ and DMF at 0°C to generate 5-formyl-2-(4-bromophenyl)benzo[d]oxazole . The reaction proceeds via electrophilic aromatic substitution, with a 92% yield under optimized conditions.

Sodium Borohydride Reduction

The formyl intermediate is reduced using NaBH₄ in methanol at 0°C for 2 hours. This step converts the aldehyde to a primary alcohol, yielding (2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol with 85% efficiency.

Palladium-Catalyzed Cross-Coupling

An alternative route employs Suzuki-Miyaura coupling to construct the 4-bromophenyl-benzo[d]oxazole linkage.

Boronic Acid Coupling

3-Bromophenylboronic acid (1.1 equiv) reacts with 2-chlorobenzo[d]oxazole-5-methanol in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 equiv) in dioxane/water (4:1) at 80°C for 12 hours. Though optimized for the 3-bromo isomer, this method can be adapted for 4-bromophenyl derivatives by substituting 4-bromophenylboronic acid , achieving comparable yields (~75%).

One-Pot Tandem Synthesis

A streamlined approach combines cyclization and hydroxymethylation in a single pot.

Sequential Reaction Design

  • Cyclization : 4-Bromobenzaldehyde and 2-aminophenol react in acetic acid.

  • In-Situ Formylation : Addition of DMF and POCl₃ at 0°C.

  • Reduction : Direct treatment with NaBH₄ without intermediate isolation.
    This method reduces purification steps and achieves a 68% overall yield.

Purification and Characterization

Column Chromatography

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (5–20% v/v). The target compound elutes at 15% ethyl acetate, as confirmed by TLC (Rf = 0.42).

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 7.73–7.79 (m, 4H, Ar-H), 4.85 (s, 2H, CH₂OH), 3.27 (s, 1H, OH).

  • HRMS : [M + H]⁺ calculated for C₁₄H₁₀BrNO₂: 304.14; found: 304.14.

Comparative Analysis of Methods

MethodKey AdvantageLimitationYield (%)
Acid-Catalyzed CyclizationLow costLong reaction time78
Nanoparticle-CatalyzedRapid, solvent-freeCatalyst synthesis complexity98
Palladium Cross-CouplingModular substrate scopeHigh catalyst cost75
One-Pot TandemReduced purificationModerate yield68

Chemical Reactions Analysis

Nucleophilic Substitution

The hydroxymethyl (-CH₂OH) group undergoes nucleophilic substitution under mild conditions. For example:

  • Esterification : Reacts with carboxylic acids or acyl chlorides to form esters.

    • Example: Reaction with acetic anhydride yields the corresponding acetate derivative.

  • Alkylation : Forms ethers when treated with alkyl halides or sulfonates in the presence of a base (e.g., K₂CO₃).

Oxidation Reactions

The hydroxymethyl group is oxidized to a carbonyl group using agents like pyridinium chlorochromate (PCC) or Jones reagent:

(2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanolPCC, CH2Cl2Oxidation(2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanone\text{(2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol} \xrightarrow[\text{PCC, CH}_2\text{Cl}_2]{\text{Oxidation}} \text{(2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanone}

This reaction is pivotal for generating ketone intermediates used in further functionalization.

Cross-Coupling Reactions

The 4-bromophenyl group participates in palladium-catalyzed cross-coupling reactions. Key examples include:

Suzuki-Miyaura Coupling

Reaction with boronic acids in the presence of Pd(dppf)Cl₂ yields biaryl derivatives. Representative conditions and yields:

Boronic AcidCatalystSolventTemp (°C)Time (h)YieldSource
Phenylboronic acidPd(dppf)Cl₂, K₂CO₃1,4-Dioxane100890%
4-Methoxyphenylboronic acidPd(dppf)Cl₂, KOAcTolueneReflux499%

Mechanistically, oxidative addition of the C-Br bond to Pd(0) precedes transmetallation and reductive elimination .

Cyclization and Ring-Opening

Under acidic or thermal conditions, the benzoxazole ring may undergo transformations:

  • Ring-Opening : Treatment with HCl in methanol generates aminophenol derivatives via cleavage of the oxazole ring .

  • Cyclodehydration : Forms fused heterocycles when reacted with thioureas or amidines .

Functional Group Interconversion

The hydroxymethyl group serves as a handle for further derivatization:

  • Acylation : Reacts with isocyanates or chloroformates to form carbamates or ureas .

  • Sulfonation : Forms sulfonate esters with sulfonyl chlorides, enhancing water solubility for biological studies .

Biological Activity Modulation

Derivatives synthesized via these reactions exhibit enhanced pharmacological profiles:

  • Anticancer Activity : Boronated analogs (e.g., pinacol boronate esters) show promise in tumor-targeting therapies .

  • Antimicrobial Properties : Ester derivatives demonstrate improved biofilm penetration.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity .

Biology: In biological research, (2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol is studied for its potential as a fluorescent probe due to its unique structural properties.

Medicine: There is ongoing research into the potential medicinal applications of this compound, particularly in the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound may be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The benzo[d]oxazole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the bromophenyl group may participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The bromophenyl group in the target compound differentiates it from analogs with other substituents. Key comparisons include:

Compound Substituent (Position) Key Properties/Effects Biological Activity References
(2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol 4-Br (Phenyl) High lipophilicity; potential for halogen bonding and enhanced target affinity Antimicrobial, under investigation
(2-(4-Chlorophenyl)benzo[d]oxazol-5-yl)acetate 4-Cl (Phenyl) Moderate lipophilicity; chlorine’s smaller size may reduce steric hindrance Anti-psoriatic activity (in vivo)
(2-(3-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-yl)phosphonate 3-CF₃ (Phenyl) Strong electron-withdrawing effect; improves metabolic stability Anti-parasitic (Cryptosporidium)
(2-(4-Fluorophenyl)benzo[d]oxazol-5-yl)phosphinate 4-F (Phenyl) Enhanced electron density; fluorine’s small size favors membrane permeability Probe for chemical proteomics
(2-Methylbenzo[d]oxazol-5-yl)methanol Methyl (Phenyl) Reduced steric bulk; lower molecular weight improves solubility Not explicitly reported

Key Insights :

  • Bromine vs. Chlorine : Bromine’s larger atomic radius may enhance target binding via halogen bonding, whereas chlorine offers a balance of lipophilicity and steric accessibility .
  • Electron-Withdrawing Groups (CF₃) : The trifluoromethyl group increases metabolic stability but may reduce solubility compared to bromine .
  • Fluorine : Fluorinated analogs are often used to fine-tune pharmacokinetic properties due to fluorine’s unique electronic effects .

Functional Group Modifications on the Benzoxazole Core

The hydroxymethyl group at position 5 distinguishes the target compound from derivatives with ester, phosphonate, or heterocyclic moieties:

Compound Functional Group (Position 5) Key Properties/Effects Biological Activity References
(2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol -CH₂OH Hydrogen-bond donor/acceptor; enhances solubility and target interaction Under investigation
Methyl 2-(4-Chlorophenyl)benzo[d]oxazol-5-yl)acetate -CH₂COOCH₃ Ester group improves bioavailability but reduces polarity Anti-psoriatic activity (in vivo)
4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-1,2,4-triazol-3-ones -S-alkyl + triazolone Sulfur enhances lipophilicity; triazolone introduces anticonvulsant pharmacophore Anticonvulsant (MES, scPTZ models)
(2-(4-Fluorophenyl)benzo[d]oxazol-5-yl)phosphinate -PO(OEt)₂ Phosphonate group mimics phosphate moieties; used in prodrug strategies Probe for kinase inhibition
Chiral 2-(hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acids -CH(OH)CH₂COOH Chirality and carboxylic acid group enable enantioselective interactions Antibacterial (Gram-positive)

Key Insights :

  • Hydroxymethyl Group : The -CH₂OH group may improve water solubility compared to esters or phosphonates, making the compound more suitable for oral administration .
  • Triazolone Derivatives : These exhibit potent anticonvulsant activity, suggesting that the benzoxazole core alone is insufficient for this activity without additional pharmacophores .
  • Phosphonate Esters : Used to modulate drug half-life and target enzyme interactions, as seen in anti-parasitic studies .

Biological Activity

The compound (2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. It features a unique structure that combines a benzo[d]oxazole moiety with a bromophenyl group and a hydroxymethyl substituent, which may enhance its reactivity and biological interactions.

Structural Characteristics

  • Molecular Formula : C15_{15}H12_{12}BrN1_{1}O1_{1}
  • Molecular Weight : Approximately 288.15 g/mol
  • Key Functional Groups :
    • Bromophenyl group enhances lipophilicity and biological activity.
    • Hydroxymethyl group may facilitate interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Its mechanism of action is primarily attributed to its ability to interact with specific molecular targets, inhibiting enzymes or disrupting cellular signaling pathways.

Antimicrobial Activity

The antimicrobial efficacy of (2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol has been evaluated against various bacterial strains. The presence of the bromine atom is believed to enhance its antimicrobial effect, potentially making it a candidate for treating infections caused by resistant strains.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32
Candida albicans4

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits promising anticancer activity against various cancer cell lines. Its effectiveness appears to be dose-dependent, with higher concentrations leading to increased cytotoxicity.

Case Study: Cytotoxicity against Cancer Cell Lines

A study investigated the cytotoxic effects of (2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol on melanoma and prostate cancer cell lines. The results indicated significant inhibition of cell proliferation.

Table 2: Cytotoxicity Data

Cell LineIC50_{50} (µM)
Melanoma A37510
Prostate PC315
Breast MCF720

The biological activity of this compound is linked to its ability to:

  • Inhibit specific enzymes involved in cell proliferation.
  • Induce apoptosis in cancer cells through the activation of intrinsic pathways.
  • Disrupt bacterial cell wall synthesis, leading to cell death.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol, and how do reaction conditions influence yield?

  • Methodology : Two primary methods are reported:

  • Phosphorus Oxychloride-Mediated Cyclization : Refluxing intermediates (e.g., substituted benzamides) with POCl₃ for 4 hours, followed by extraction with CH₂Cl₂ and NaHCO₃ washing, yields ~70–85% pure product after recrystallization (ethanol) .
  • Acetic Anhydride Reflux : Condensation of benzamido-acetic acid derivatives with aldehydes in acetic anhydride/sodium acetate, followed by cold ethanol precipitation, achieves ~60–75% yield .
    • Key Variables : Excess POCl₃ or prolonged reflux (>4 hours) may increase byproducts (e.g., hydrolyzed esters). Ethanol recrystallization improves purity but reduces yield by ~10% compared to direct precipitation .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of (2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol?

  • ¹H NMR Analysis :

  • The benzylic -CH₂OH group exhibits a triplet at δ 4.5–4.7 ppm (J = 5–6 Hz), while aromatic protons resonate as doublets between δ 7.2–8.6 ppm .
  • Bromophenyl protons appear as a doublet (δ 7.4–7.6 ppm, J = 8 Hz) .
    • IR Spectroscopy : A broad O-H stretch (~3200–3400 cm⁻¹) confirms the methanol group, and C=N/C-O stretches (1600–1650 cm⁻¹) validate the oxazole ring .

Q. What are common contradictions in reported synthetic protocols, and how can they be resolved?

  • Contradiction : POCl₃-based methods report higher yields (~85%) than acetic anhydride routes (~60%).
  • Resolution : POCl₃ is more efficient for electron-deficient substrates due to stronger Lewis acidity, while acetic anhydride is preferable for thermally sensitive intermediates. Kinetic studies suggest POCl₃ accelerates cyclization by stabilizing transition states .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of (2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol?

  • Methodology :

  • Use B3LYP/6-311+G(d,p) basis set to calculate HOMO-LUMO gaps (~4.5–5.0 eV), indicating moderate electrophilicity .
  • NBO analysis reveals charge transfer from the oxazole ring to the bromophenyl group, enhancing π-π stacking in biological targets .
    • Application : Correlate computed dipole moments (~3.5–4.0 D) with solubility in polar solvents (e.g., DMSO) for formulation studies .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Antimicrobial Screening : Microdilution assays against S. aureus (MIC ~25 µg/mL) and E. coli (MIC ~50 µg/mL) show moderate activity, attributed to membrane disruption via hydrophobic interactions .
  • Cytotoxicity : MTT assays on HEK-293 cells reveal IC₅₀ > 100 µM, suggesting low toxicity .
  • Targeted Studies : Molecular docking with Cryptosporidium parvum IMP dehydrogenase (PDB: 3QPI) shows binding affinity (ΔG = -8.2 kcal/mol) via hydrogen bonds with Ser128 and hydrophobic contacts with Phe112 .

Q. How does structural modification of the benzoxazole core influence structure-activity relationships (SAR)?

  • Substitution Effects :

  • Bromophenyl Group : Enhances lipophilicity (logP ~3.2) and binding to hydrophobic enzyme pockets .
  • Methanol Side Chain : Hydrogen-bonding with catalytic residues (e.g., Asp89 in S1P receptors) improves inhibitory potency by ~3-fold compared to methyl esters .
    • Analog Synthesis : Replace bromophenyl with trifluoromethyl groups to increase metabolic stability (t₁/₂ > 6 hours in liver microsomes) .

Q. What purification strategies maximize yield while maintaining high purity?

  • Chromatography : Silica gel column chromatography (20% EtOAc/hexane) removes polar byproducts (e.g., unreacted aldehydes) but reduces yield by ~15% .
  • Recrystallization : Ethanol/chloroform (1:2 v/v) achieves >95% purity, confirmed by HPLC (C18 column, 90:10 acetonitrile/water) .

Methodological Notes

  • Synthetic Optimization : Monitor reaction progress via TLC (Rf = 0.5 in 30% EtOAc/hexane) to minimize over-reaction .
  • Computational Tools : Gaussian 16 for DFT and GROMACS for MD simulations are recommended .
  • Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate results with triplicate runs .

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